molecular formula C12H21NO4 B063023 1-Boc-4-methylpiperidine-4-carboxylic acid CAS No. 189321-63-9

1-Boc-4-methylpiperidine-4-carboxylic acid

Cat. No.: B063023
CAS No.: 189321-63-9
M. Wt: 243.3 g/mol
InChI Key: OKBNEDPOUYRYNP-UHFFFAOYSA-N
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Description

1-Boc-4-methylpiperidine-4-carboxylic acid is a chemical compound with the molecular formula C12H21NO4 and a molecular weight of 243.3 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a carboxylic acid group at the fourth position of the piperidine ring. This compound is commonly used in organic synthesis and pharmaceutical research due to its stability and reactivity.

Mechanism of Action

C12H21NO4C_{12}H_{21}NO_{4}C12​H21​NO4​

. Here is an overview of its mechanism of action:

Preparation Methods

1-Boc-4-methylpiperidine-4-carboxylic acid can be synthesized through various methods. One common synthetic route involves the hydrolysis of ethyl N-Boc-4-methylpiperidine-4-carboxylate. The process typically involves the following steps :

    Starting Material: Ethyl N-Boc-4-methylpiperidine-4-carboxylate.

    Reagents: Lithium hydroxide in methanol and water.

    Reaction Conditions: The mixture is stirred at room temperature (approximately 25°C) for 16 hours.

    Workup: After the reaction, the mixture is evaporated to dryness, and the residue is partitioned between dichloromethane and brine.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Boc-4-methylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding 4-methylpiperidine-4-carboxylic acid.

    Substitution Reactions: The carboxylic acid group can participate in esterification or amidation reactions to form esters or amides, respectively.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes, and reduction reactions to form alcohols or amines.

Common reagents used in these reactions include acids (e.g., hydrochloric acid for Boc removal), alcohols (for esterification), and amines (for amidation). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Boc-4-methylpiperidine-4-carboxylic acid has several applications in scientific research, including:

Comparison with Similar Compounds

1-Boc-4-methylpiperidine-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the Boc protecting group and the carboxylic acid functionality, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-5-12(4,6-8-13)9(14)15/h5-8H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBNEDPOUYRYNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70632519
Record name 1-(tert-Butoxycarbonyl)-4-methylpiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70632519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189321-63-9
Record name 1-(tert-Butoxycarbonyl)-4-methylpiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70632519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Boc-4-methyl-piperidine-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirring solution of N-tert-butoxycarbonyl-4-methyl-isonipecotic acid ethyl ester (17.4 mmol, 4.73 g) in THF (50 mL) and ethanol (50 mL) was added 50% NaOH (50 mL) and the mixture heated to reflux overnight. The reaction was diluted with 10% KHSO4 (600 mL) and cone. H2 SO4 (5 mL) and extracted with ethyl acetate (2×250 mL). The organic layers were combined, washed with water (500 mL) and brine, dried over anhydrous sodium sulfate, and evaporated under reduced pressure. The residue was triturated with diethyl ether:hexanes and filtered to give 1.12 g of an orange solid. The filtrates were evaporated to give 2.71 g of the title compound as an orange solid.
Quantity
4.73 g
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50 mL
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50 mL
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50 mL
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600 mL
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Synthesis routes and methods II

Procedure details

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